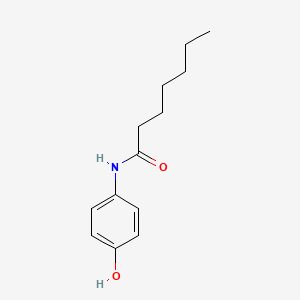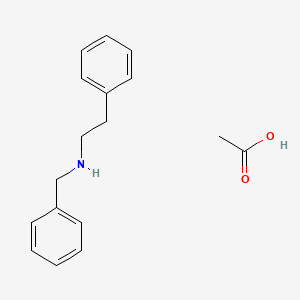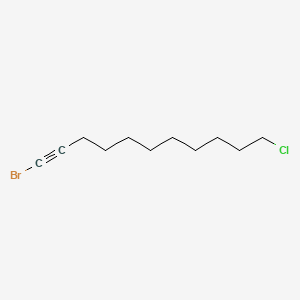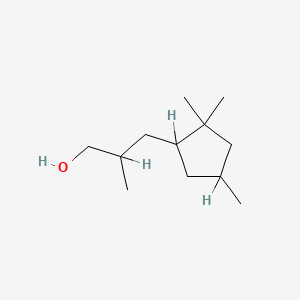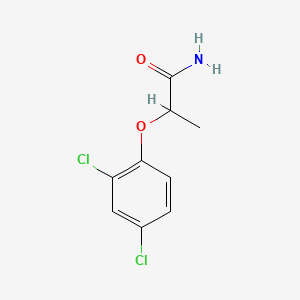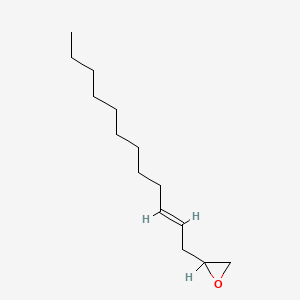
Dodec-2-enyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-2-enyloxirane: is an organic compound with the molecular formula C₁₄H₂₆O . It is a heterocyclic compound containing an oxirane ring (epoxide) attached to a dodecene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Dodec-2-ene: One common method to synthesize Dodec-2-enyloxirane is through the epoxidation of dodec-2-ene. This reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to convert the alkene into the corresponding epoxide.
Industrial Production Methods: Industrially, this compound can be produced using similar epoxidation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodec-2-enyloxirane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: this compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like amines, alcohols, thiols under mild to moderate conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Alcohols or other reduced compounds.
Substitution: Corresponding substituted products with the nucleophile attached.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Dodec-2-enyloxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceutical compounds. It can be modified to create bioactive molecules with potential therapeutic applications.
Industry:
Polymer Production: this compound is used in the production of polymers and resins. Its epoxide group allows it to react with other monomers to form cross-linked polymer networks.
Mechanism of Action
Mechanism:
Epoxide Ring Opening: The primary mechanism by which Dodec-2-enyloxirane exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile involved.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, which can lead to the formation of different products. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
2-Butyl Dodec-2-enoate: This compound is similar in structure but contains an ester group instead of an epoxide.
2-Dodec-11-enyloxirane: Another similar compound with a slightly different structure, used in various chemical applications.
Uniqueness:
Reactivity: Dodec-2-enyloxirane’s unique reactivity due to the presence of the epoxide ring makes it distinct from other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
93820-03-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-[(E)-dodec-2-enyl]oxirane |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h10-11,14H,2-9,12-13H2,1H3/b11-10+ |
InChI Key |
QNRDSEBPIRXMOA-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC1CO1 |
Canonical SMILES |
CCCCCCCCCC=CCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



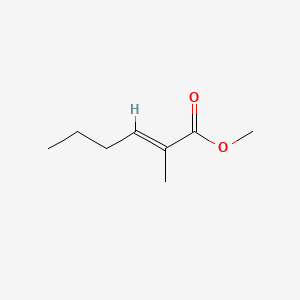
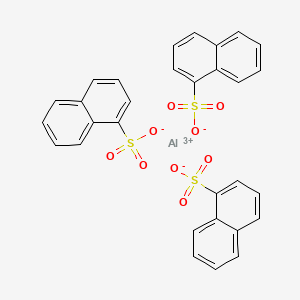
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)

